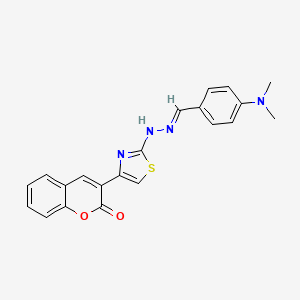

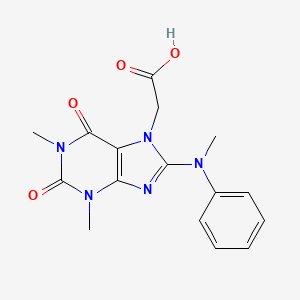

2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid” is a derivative of 8-Phenyltheophylline . 8-Phenyltheophylline is a drug derived from the xanthine family which acts as a potent and selective antagonist for the adenosine receptors A1 and A2A .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound . It also contains a phenyl group attached to the purine ring, and an acetic acid group attached to the 2-position of the purine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Given its complexity, it’s likely to have a relatively high molecular weight . Other properties, such as solubility, melting point, and boiling point, would depend on the exact arrangement of its atoms and the presence of any functional groups.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivatives Formation

Research has explored the synthesis of new ring systems and derivatives incorporating purine structures. For instance, the synthesis of [f]-fused purine-2,6-diones, including thiadiazepino-[3,2-f]-purine ring systems, demonstrates the versatility of purine derivatives in forming complex heterocyclic compounds (Hesek & Rybár, 1994)[https://consensus.app/papers/ffused-purine26diones-synthesis-hesek/b1f418053caf5acebe3fd61f69ed6053/?utm_source=chatgpt]. Similarly, the formation of 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters through cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones illustrates the potential for creating novel bioactive molecules (Bitha et al., 1988)[https://consensus.app/papers/cyclocondensation-bitha/1982bd6199a550febe7b81e7244af117/?utm_source=chatgpt].

Chemical Transformations and Molecular Interactions

The exploration of chemical transformations and molecular interactions involving purine derivatives has led to the synthesis of compounds with potential therapeutic applications. For example, the synthesis and evaluation of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have demonstrated promising antioxidant and antimicrobial activities, highlighting the medicinal chemistry applications of purine derivatives (Saundane et al., 2012)[https://consensus.app/papers/synthesis-evaluation-thiazolidinone-azetidinone-saundane/ede2384bdecd5189bf2c3ef012dda153/?utm_source=chatgpt].

Antioxidant and Anti-inflammatory Properties

Investigations into the antioxidant and anti-inflammatory properties of purine derivatives have shown significant potential. For instance, a study on new derivatives of 1,3-dimethylxanthine with pyrazole at position 8 revealed compounds with strong antioxidant activity and the ability to inhibit lipid peroxidation and soybean LOX, indicating their potential in anti-inflammatory therapies (Кorobko et al., 2018)[https://consensus.app/papers/antioxidant-antiinflammatory-properties-series-кorobko/456c4ea4f9ff54958e7dc44bccd52a89/?utm_source=chatgpt].

Polymer Synthesis and Material Science Applications

Purine derivatives have also found applications in polymer synthesis and material science. The synthesis of polyamides containing theophylline and thymine, derived from the reaction of theophylline and thymine with dimethyl methylenesuccinate, showcases the integration of purine structures into polymeric materials with potential for diverse applications (Hattori & Kinoshita, 1979)[https://consensus.app/papers/syntheses-polyamides-containing-theophylline-thymine-hattori/1671ff7442ad5d64bb01c1025bdaf079/?utm_source=chatgpt].

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. It is structurally similar to 8-phenyltheophylline , a potent and selective antagonist for the adenosine receptors A1 and A2A . Therefore, it is possible that this compound may also interact with these receptors.

Mode of Action

Based on its structural similarity to 8-phenyltheophylline , it may act as an antagonist at adenosine receptors, blocking the action of adenosine, a neurotransmitter that has various functions in the body including regulation of heart rate and muscle contractions.

Biochemical Pathways

Adenosine receptors, which this compound may target, are involved in a variety of biochemical pathways, including those related to cardiovascular function, neurotransmission, and inflammation .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine .

Result of Action

By potentially blocking adenosine receptors, it could have effects such as increasing heart rate, constricting blood vessels, and modulating neurotransmission .

Propiedades

IUPAC Name |

2-[1,3-dimethyl-8-(N-methylanilino)-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-18(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)20(3)16(25)19(13)2/h4-8H,9H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYTUAKAHDBPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C3=CC=CC=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2797827.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797828.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)

![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)